4-(3-Thiophen-2-ylmethyl-thioureido)-benzoic acid

Description

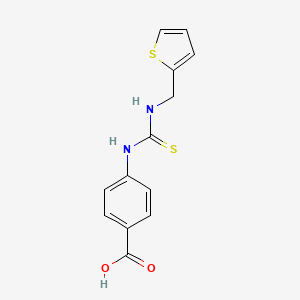

4-(3-Thiophen-2-ylmethyl-thioureido)-benzoic acid is a benzoic acid derivative featuring a thioureido (-NH-CS-NH-) linkage substituted with a thiophen-2-ylmethyl group. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly in antimicrobial and enzyme-targeting applications .

Structure

3D Structure

Properties

IUPAC Name |

4-(thiophen-2-ylmethylcarbamothioylamino)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2S2/c16-12(17)9-3-5-10(6-4-9)15-13(18)14-8-11-2-1-7-19-11/h1-7H,8H2,(H,16,17)(H2,14,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPTAQSRXTWLURZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=S)NC2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Thiophen-2-ylmethyl-thioureido)-benzoic acid typically involves the reaction of 3-thiophen-2-ylmethyl isothiocyanate with 4-aminobenzoic acid. The reaction is carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as continuous chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(3-Thiophen-2-ylmethyl-thioureido)-benzoic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The thioureido group can be reduced to form corresponding amines.

Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products Formed

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Nitrobenzoic acids or sulfonated benzoic acids.

Scientific Research Applications

Scientific Research Applications

- Chemistry 4-(3-Thiophen-2-ylmethyl-thioureido)-benzoic acid is used as a building block in organic synthesis for preparing more complex molecules.

- Biology This compound is investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

- Medicine It is explored for potential therapeutic applications, particularly in drug design and development.

- Industry this compound is utilized in developing novel materials with specific electronic or optical properties.

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation The thiophene ring can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

- Reduction The thioureido group can be reduced to form corresponding amines. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

- Substitution The benzoic acid moiety can undergo electrophilic aromatic substitution reactions using reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation. Major products formed include nitrobenzoic acids or sulfonated benzoic acids.

Potential Therapeutic Applications

Thiourea derivatives, in general, have been screened for antileishmanial activity . Several synthesized compounds demonstrated significant in vitro potency against L. major, L. tropica, and L. donovani promastigotes with IC50 values at low submicromolar concentrations . One compound showed the highest activity against the amastigotes of L. major . These compounds also demonstrated good inhibitory potential against L. major dihydrofolate reductase (DHFR) and pteridine reductase 1 (PTR1), acting through an antifolate mechanism . Cytotoxicity data on normal human embryonic kidney cells (HEK-293) showed that the synthesized compounds displayed better safety profiles .

Additionally, 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have been found effective against mycobacteria-induced infections, particularly tuberculosis, leprosy, and mycobacteria-induced meningitis .

Mechanism of Action

The mechanism of action of 4-(3-Thiophen-2-ylmethyl-thioureido)-benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thioureido group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- Thiophene vs. Aryl Groups : The thiophene substituent in the target compound offers electron-rich aromaticity, contrasting with the electron-withdrawing chloro groups in or polar acetamide in . This difference influences solubility and interactions with biological targets.

- Cyclic vs. Acyclic Thioureido Derivatives: Cyclic thiazolidinones (e.g., ) exhibit higher rigidity and melting points (243–246°C) compared to acyclic thioureido derivatives, which may have lower thermal stability due to flexible backbones.

2.3 Physical and Spectroscopic Properties

Notable Trends:

- Melting Points: Cyclic thiazolidinones exhibit higher melting points (>200°C) due to crystallinity, while acyclic thioureido derivatives may melt at lower temperatures.

- Solubility : Thiophene-containing compounds likely have better organic solvent solubility than chlorinated derivatives, which are more lipophilic .

Biological Activity

4-(3-Thiophen-2-ylmethyl-thioureido)-benzoic acid (CAS No.: 436093-24-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms, and relevant research findings.

- Molecular Weight : 292.4 g/mol

- Structural Formula : The compound features a thiophene ring and a benzoic acid moiety, which contribute to its unique electronic and steric properties.

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bonding : The thioureido group can form hydrogen bonds with biological macromolecules, enhancing interaction with target proteins.

- π-π Interactions : The thiophene ring may participate in π-π interactions, which are crucial for binding affinity in receptor-ligand interactions.

- Modulation of Enzyme Activity : The compound may interact with various enzymes, influencing their activity and potentially leading to therapeutic effects.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties, making it a candidate for further development in treating infections.

- Anticancer Potential : The compound has been investigated for its anticancer properties. It may inhibit cancer cell proliferation through mechanisms such as cell cycle arrest and apoptosis induction.

- Anti-inflammatory Effects : There is evidence suggesting that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Case Studies and Experimental Data

-

Anticancer Studies :

- A study demonstrated that derivatives of thiourea compounds, including those related to this compound, showed significant cytotoxicity in various cancer cell lines. For instance, compounds exhibited IC50 values ranging from low micromolar to submicromolar concentrations against specific cancer types .

- Another study highlighted the ability of related compounds to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase .

- Antimicrobial Activity :

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(3-Benzyl-3-(thiophen-2-ylmethyl)thioureido)acetic acid | Thiourea moiety | Antimicrobial |

| 2-(3-Cyclopentyl-3-(thiophen-2-ylmethyl)thioureido)acetic acid | Thiourea moiety | Anticancer |

This comparison highlights the distinct structural features that may influence their biological activities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3-thiophen-2-ylmethyl-thioureido)-benzoic acid, and how can reaction yields be optimized?

- Methodology :

- Thiourea Formation : React 4-aminobenzoic acid derivatives with 2-thiophenemethyl isothiocyanate under inert conditions (e.g., N₂ atmosphere) in anhydrous solvents like THF or DCM. Monitor progress via TLC or HPLC .

- Yield Optimization : Use excess isothiocyanate (1.2–1.5 equiv) and activate the amine with bases like triethylamine. Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .

- Data Table :

| Solvent System | Reaction Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| THF + Et₃N | 12 | 68 | >95% |

| DCM + DIPEA | 8 | 72 | >97% |

Q. How can spectroscopic techniques (IR, NMR) resolve ambiguities in the structural characterization of this compound?

- Methodology :

- IR Spectroscopy : Confirm thioureido (-NH-CS-NH-) groups via stretching vibrations at ~1250–1350 cm⁻¹ (C=S) and ~3300 cm⁻¹ (N-H) .

- ¹H/¹³C NMR : Identify thiophene protons (δ 6.8–7.5 ppm) and thioureido NH protons (δ 9.5–10.5 ppm, broad). Use DEPT-135 to distinguish CH₂/CH₃ groups in the thiophenemethyl moiety .

Advanced Research Questions

Q. What strategies are effective for resolving crystallographic ambiguities in thioureido-benzoic acid derivatives?

- Methodology :

- Crystallization : Use slow evaporation in polar aprotic solvents (DMF/acetonitrile) to grow single crystals.

- SHELX Refinement : Employ SHELXL for high-resolution refinement. Address disorder in flexible thiophenemethyl groups using PART and SUMP instructions. Validate with R₁ (<5%) and wR₂ (<12%) metrics .

- Case Study : A related thiourea derivative showed torsional disorder in the thiophene ring, resolved by splitting occupancy (PART 0.7/0.3) and applying restraints (DELU, SIMU) .

Q. How can computational modeling predict the compound’s bioactivity, such as enzyme inhibition or receptor binding?

- Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., carbonic anhydrase IX). Parameterize the thioureido group’s charge distribution using DFT (B3LYP/6-31G*) .

- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze hydrogen bonds between thioureido NH and catalytic zinc ions .

- Data Contradiction : If experimental IC₅₀ values conflict with docking scores, re-evaluate protonation states (e.g., carboxylate vs. carboxylic acid forms) using pKa predictions (MarvinSketch) .

Q. What experimental designs address discrepancies in adsorption/desorption studies for metal-ion removal applications?

- Methodology :

- Batch Experiments : Test pH-dependent adsorption of Co²⁺/Cu²⁺ using ICP-MS. Optimize pH 5–6 where the carboxylate group is deprotonated .

- Competitive Binding : Introduce interfering ions (Na⁺, Ca²⁺) to assess selectivity. Fit data to Langmuir/Freundlich isotherms .

- Contradiction Analysis : If adsorption capacity varies with synthesis batches, characterize surface functional groups via XPS or FT-IR to detect inconsistent thioureido/carboxylate ratios .

Methodological Considerations

Q. How to validate purity and stability of this compound under long-term storage?

- Methodology :

- Stability Testing : Store aliquots at –20°C, 4°C, and RT. Analyze monthly via HPLC for degradation (e.g., hydrolysis of thioureido to urea).

- Mass Spectrometry : Use LC-ESI-MS to detect oxidation byproducts (e.g., sulfoxide formation at thiophene-S) .

Q. What are the best practices for reproducing biological activity assays across labs?

- Methodology :

- Standardized Protocols : Pre-equilibrate assay buffers (e.g., PBS pH 7.4) and validate cell lines (e.g., HT-29 for carbonic anhydrase inhibition) .

- Interlab Validation : Share a common batch of the compound and reference inhibitors (e.g., acetazolamide) to calibrate assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.